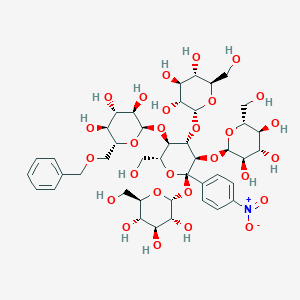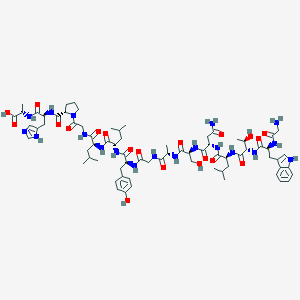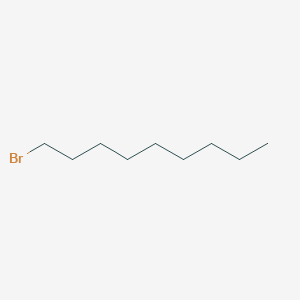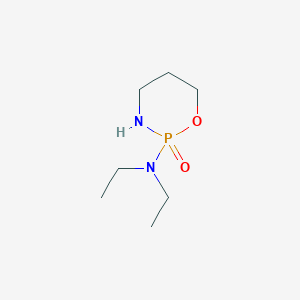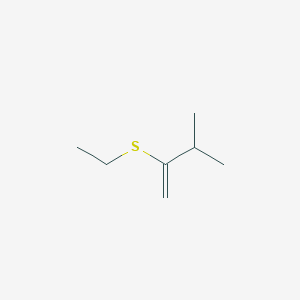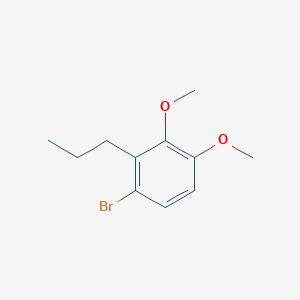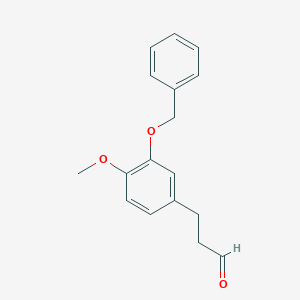
3-(3-Benzyloxy-4-methoxyphenyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of celastrol methyl ester involves several enzymatic steps. Initially, the precursor compound cangoronine undergoes a series of transformations facilitated by P450 enzymes, which remove the β-formyl group at carbon C-5. Subsequently, a methyltransferase enzyme methylates the carboxylic group at carbon C-29, resulting in the formation of celastrol methyl ester .
Industrial Production Methods: Industrial production of celastrol methyl ester typically involves extraction from plant sources, followed by purification processes. The extraction process may include solvent extraction, chromatography, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Celastrol methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize celastrol methyl ester.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinone derivatives, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Celastrol methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying triterpenoid biosynthesis and chemical transformations.
Biology: The compound is investigated for its role in modulating various biological pathways, including apoptosis and autophagy.
Medicine: Celastrol methyl ester shows promise in treating cancer, inflammation, and neurodegenerative diseases.
Mechanism of Action
Celastrol methyl ester exerts its effects through multiple molecular targets and pathways:
Inhibition of HSP90: By inhibiting HSP90, celastrol methyl ester induces the heat shock response, leading to the production of protective heat shock proteins.
NF-κB Pathway: The compound inhibits the activation of NF-κB, a key regulator of inflammation and immune responses.
NADPH Oxidase Inhibition: Celastrol methyl ester directly inhibits NADPH oxidase enzymes, reducing reactive oxygen species (ROS) production.
Comparison with Similar Compounds
Celastrol methyl ester is unique among triterpenoids due to its specific quinone methide structure and diverse pharmacological activities. Similar compounds include:
Celastrol methyl ester stands out due to its reversible inhibition of monoacylglycerol lipase (MGL) and its broad spectrum of biological activities .
Properties
IUPAC Name |
3-(4-methoxy-3-phenylmethoxyphenyl)propanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-19-16-10-9-14(8-5-11-18)12-17(16)20-13-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMUDGNASAYKKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-Oxaspiro[4.5]decane-7,9-dione](/img/structure/B48965.png)
![2-[7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetic Acid Methyl Ester](/img/structure/B48966.png)
![6-Methyl-N-octyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B48967.png)
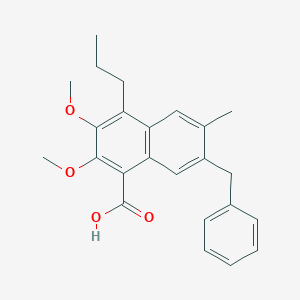

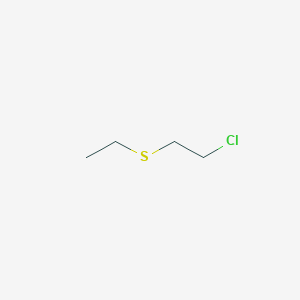
![5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid](/img/structure/B48972.png)

